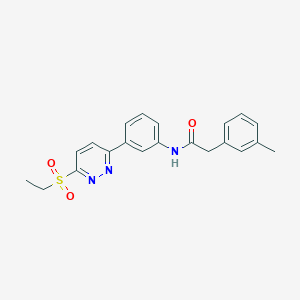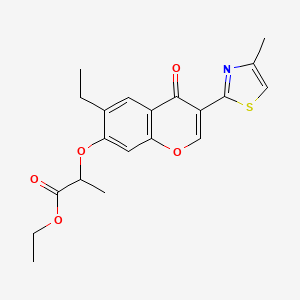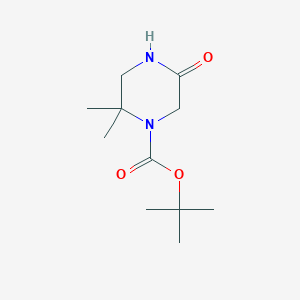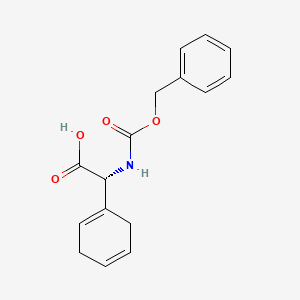![molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2](/img/structure/B2806868.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPMA and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of CPMA is not fully understood. However, it is believed that CPMA induces apoptosis in cancer cells by activating the caspase pathway. CPMA may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPMA induces apoptosis in cancer cells, inhibits bacterial growth, and inhibits the proliferation of human umbilical vein endothelial cells. In vivo studies have shown that CPMA has anticancer activity in mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPMA is its potential as a new cancer therapy. CPMA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Another advantage of CPMA is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, there are also limitations to using CPMA in lab experiments. CPMA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, CPMA may have toxic effects on healthy cells, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for research on CPMA. One direction is to further explore its potential as a new cancer therapy. More research is needed to fully understand the mechanism of action of CPMA and to develop new drugs based on its chemical structure. Another direction is to explore its potential as a new antibiotic. CPMA has been shown to have antimicrobial properties, and more research is needed to fully understand its potential as a new antibiotic. Finally, more research is needed to understand the potential toxic effects of CPMA on healthy cells and to develop strategies to mitigate these effects.
Méthodes De Synthèse
CPMA is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 1-(cyclopropylmethyl)aziridine, which is then reacted with 4-(bromomethyl)phenol to produce 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenol. This compound is then further reacted with aniline to produce CPMA.
Applications De Recherche Scientifique
CPMA has several potential applications in scientific research. One of the most promising applications is in the development of new cancer therapies. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer drugs. CPMA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBCQYGRFHEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate](/img/structure/B2806786.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![methyl 4-{[(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2806791.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)

![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)